molecular formula C13H20ClNO3 B600927 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride CAS No. 1956321-87-1

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride

Cat. No.: B600927
CAS No.: 1956321-87-1
M. Wt: 273.759
InChI Key:
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Description

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a chemical compound known for its relevance in pharmaceutical research, particularly as a related compound to metoprolol. Metoprolol is a beta-blocker used to treat high blood pressure and heart-related conditions. This compound is often used as a reference standard in analytical chemistry to ensure the quality and consistency of metoprolol formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzaldehyde and isopropylamine.

    Reaction with Epichlorohydrin: Benzaldehyde reacts with epichlorohydrin in the presence of a base to form 4-(2,3-epoxypropoxy)benzaldehyde.

    Ring Opening: The epoxide ring is then opened by isopropylamine to form 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the initial reaction between benzaldehyde and epichlorohydrin.

    Continuous Stirring: Ensuring thorough mixing and reaction completion.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzoic acid.

    Reduction: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is used in several scientific research applications:

    Analytical Chemistry: As a reference standard for the quality control of metoprolol.

    Pharmaceutical Research: Studying the stability and degradation products of beta-blockers.

    Biological Studies: Investigating the pharmacokinetics and metabolism of related compounds.

    Industrial Applications: Ensuring the consistency and safety of pharmaceutical products.

Mechanism of Action

The compound itself does not have a direct therapeutic effect but is crucial in the study of metoprolol. Metoprolol works by blocking beta-adrenergic receptors, reducing heart rate and blood pressure. The related compound helps in understanding the stability and behavior of metoprolol under various conditions.

Comparison with Similar Compounds

Similar Compounds

    Metoprolol: The primary compound for which 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a related standard.

    Atenolol: Another beta-blocker with a similar structure but different pharmacokinetic properties.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness

This compound is unique in its specific use as a reference standard for metoprolol. Its structure allows for precise analytical measurements, ensuring the quality and efficacy of metoprolol formulations.

Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13;/h3-6,8,10,12,14,16H,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQCKPQTNHQOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956321-87-1
Record name Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956321-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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